Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-
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Overview
Description
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. This chemical compound is a known environmental pollutant and has been linked to various health concerns. In
Mechanism Of Action
The mechanism of action of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Biochemical And Physiological Effects
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, inflammation, and DNA damage. It has also been shown to affect the immune system and alter gene expression.
Advantages And Limitations For Lab Experiments
One advantage of using Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- in laboratory experiments is its potency as a mutagen and carcinogen. This allows researchers to study the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis in a controlled setting. However, one limitation is that the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- may not accurately reflect the effects of environmental exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s.
Future Directions
There are several future directions for research on Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-. One area of research is the development of biomarkers for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- exposure. Another area of research is the investigation of the effects of mixtures of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s on human health. Additionally, there is a need for further research on the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis and the development of novel therapies for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced cancers.
In conclusion, Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- is a potent environmental pollutant that has been extensively studied for its toxicological effects. Its use in laboratory experiments has allowed for the investigation of the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis. However, further research is needed to fully understand the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s on human health and to develop effective therapies for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced cancers.
Synthesis Methods
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- can be synthesized by the nitration of benzo(e)pyrene. The nitration process involves the reaction of benzo(e)pyrene with a mixture of nitric acid and sulfuric acid. This reaction results in the formation of 9,10,11,12-tetrahydro-1,3-dinitro-benzo(e)pyrene.
Scientific Research Applications
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- has been extensively studied for its toxicological effects. It has been shown to be a potent mutagen and carcinogen in animal studies. It is commonly used in laboratory experiments to study the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis.
properties
CAS RN |
120812-50-2 |
---|---|
Product Name |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- |
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
6,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
SQVATHOPVKLFQL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
120812-50-2 |
Origin of Product |
United States |
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